molecular formula C13H16N6O B3807090 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide

2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide

Cat. No. B3807090
M. Wt: 272.31 g/mol
InChI Key: MIGNHNHJBMOQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide, also known as MPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a small molecule that is capable of binding to specific proteins and altering their function. This unique ability has made MPAA an attractive tool for studying various biological processes.

Mechanism of Action

2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide works by binding to specific proteins and altering their function. It does this by inducing conformational changes in the protein structure, which can affect its activity and interactions with other proteins.
Biochemical and Physiological Effects:
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as the protease cathepsin L. It has also been shown to induce protein misfolding, which can lead to the formation of protein aggregates.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide in lab experiments is its ability to selectively bind to specific proteins. This allows researchers to study the function of these proteins in a more targeted manner. However, one limitation of using 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide is that its effects on protein function can be difficult to predict, and may vary depending on the specific protein being studied.

Future Directions

There are several potential future directions for research involving 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide. One area of interest is the development of new methods for synthesizing and modifying 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide, which could lead to improved versions of the compound with enhanced properties. Another potential direction is the use of 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide in drug discovery, as it may be possible to use the compound to identify new drug targets or to screen for potential drug candidates. Finally, there is also potential for using 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's, as these diseases are characterized by the formation of protein aggregates.

Scientific Research Applications

2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein folding, and enzyme activity. Its ability to selectively bind to specific proteins has made it a valuable tool for investigating the role of these proteins in various biological processes.

properties

IUPAC Name

N-pyrazin-2-yl-2-(1-pyrazin-2-ylpropan-2-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-10(6-11-7-14-2-4-16-11)18-9-13(20)19-12-8-15-3-5-17-12/h2-5,7-8,10,18H,6,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGNHNHJBMOQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NCC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide
Reactant of Route 2
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide
Reactant of Route 3
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide
Reactant of Route 4
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide
Reactant of Route 5
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide
Reactant of Route 6
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide

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